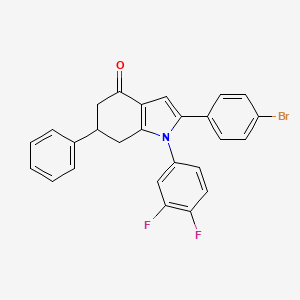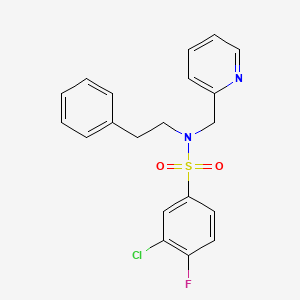![molecular formula C16H21N5OS B2847130 2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone CAS No. 496033-23-9](/img/structure/B2847130.png)
2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1,2,4-triazole ring, which is a type of triazole consisting of a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Triazoles, for example, are known to participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has shown that compounds related to "2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone" have been synthesized for their potential antimicrobial properties. For instance, studies on the synthesis, characterization, and antimicrobial evaluation of novel triazole and thiadiazine derivatives bearing substituted phenylquinolin-2-one moieties demonstrated potent activity against a variety of microbes, suggesting their utility in developing new antibacterial agents (Ghosh et al., 2015).
Antituberculosis and Cytotoxicity Studies
Compounds structurally related to "2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone" have been evaluated for their antituberculosis and cytotoxicity effects. Research into 3-heteroarylthioquinoline derivatives revealed significant activity against Mycobacterium tuberculosis, with some compounds showing no toxic effects against mouse fibroblast cell lines, indicating their potential for safe therapeutic applications (Chitra et al., 2011).
Catalytic Behavior and Material Synthesis
The research on "2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone" and related compounds extends to their use in catalysis and material science. For example, studies on iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines demonstrated their catalytic efficiency towards ethylene reactivity, suggesting applications in polymerization and materials engineering (Sun et al., 2007).
Anticancer Activity
Compounds similar to "2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone" have also been investigated for their potential anticancer properties. The synthesis of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones and their evaluation as antitumoral agents represent a promising area of research, highlighting the potential of these compounds in cancer therapy (Wu et al., 2013).
Eigenschaften
IUPAC Name |
2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-2-6-14-18-19-16(21(14)17)23-11-15(22)20-10-5-8-12-7-3-4-9-13(12)20/h3-4,7,9H,2,5-6,8,10-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHKLUJPKPDJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(4-chloro-3-methoxyphenyl)-2-fluoroethyl]acetamide](/img/structure/B2847047.png)


![N-[3-[2-(Benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2847052.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid](/img/structure/B2847057.png)
![3-(4-Methylbenzyl)-8-(m-tolylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2847058.png)
![N-mesityl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2847059.png)





